molecular formula C11H16ClNO B2700824 (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2193051-98-6

(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B2700824
CAS No.: 2193051-98-6
M. Wt: 213.71
InChI Key: DFUHMFDEXSIALM-PPHPATTJSA-N
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Description

(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzopyran ring system followed by the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride include other benzopyran derivatives and amine-containing compounds. Examples include cetylpyridinium chloride and domiphen bromide, which share structural similarities and may exhibit related chemical properties .

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHMFDEXSIALM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCO2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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